molecular formula C12H15N3O2S2 B230180 4-tert-butyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

4-tert-butyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No. B230180
M. Wt: 297.4 g/mol
InChI Key: QWVOYPOXTLXYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide, also known as TBN-TS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism Of Action

The mechanism of action of 4-tert-butyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. In particular, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for the transport of carbon dioxide in the blood.
Biochemical and Physiological Effects:
4-tert-butyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects in the body. In particular, it has been shown to reduce inflammation, lower blood glucose levels, and inhibit the growth of cancer cells. However, it may also have some negative effects on the body, such as liver toxicity and nephrotoxicity.

Advantages And Limitations For Lab Experiments

4-tert-butyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and potential applications in various scientific fields. However, it also has some limitations, such as its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for the research on 4-tert-butyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and diabetes. Another direction is to explore its potential applications in material science, such as in the synthesis of functional materials with specific properties. Additionally, further studies are needed to better understand its mechanism of action and potential side effects on the body.

Synthesis Methods

4-tert-butyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide can be synthesized using a simple and efficient method involving the reaction of 4-tert-butylbenzenesulfonyl chloride with 1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid with a high yield and purity.

Scientific Research Applications

4-tert-butyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In agriculture, it has been used as a herbicide and fungicide due to its ability to inhibit the growth of weeds and fungi. In material science, it has been used as a precursor for the synthesis of various functional materials such as metal-organic frameworks and covalent organic frameworks.

properties

Product Name

4-tert-butyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

Molecular Formula

C12H15N3O2S2

Molecular Weight

297.4 g/mol

IUPAC Name

4-tert-butyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H15N3O2S2/c1-12(2,3)9-4-6-10(7-5-9)19(16,17)15-11-14-13-8-18-11/h4-8H,1-3H3,(H,14,15)

InChI Key

QWVOYPOXTLXYRB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2

Origin of Product

United States

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